
1-Bromo-9,9-diphenyl-9H-fluorene
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Overview
Description
1-Bromo-9,9-diphenyl-9H-fluorene: is an organic compound with the molecular formula C25H17Br . It is a derivative of fluorene, where the hydrogen atom at the 1-position is replaced by a bromine atom, and the hydrogen atoms at the 9-position are replaced by phenyl groups. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 9,9-diphenylfluorene: The synthesis of 1-Bromo-9,9-diphenyl-9H-fluorene typically involves the bromination of 9,9-diphenylfluorene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-Bromo-9,9-diphenyl-9H-fluorene undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding fluorenone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate or sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Fluorenone derivatives are the major products formed during oxidation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: 1-Bromo-9,9-diphenyl-9H-fluorene is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology:
Fluorescent Probes: The compound is used in the development of fluorescent probes for biological imaging and detection.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
Mechanism:
Electron Accepting Properties: 1-Bromo-9,9-diphenyl-9H-fluorene exhibits Lewis acid behavior, allowing it to accept electrons from other molecules.
Molecular Targets and Pathways:
Transition Metal Complexes: The compound forms complexes with transition metals, which can act as catalysts in various chemical reactions.
Comparison with Similar Compounds
2-Bromo-9,9-diphenylfluorene: Similar in structure but with the bromine atom at the 2-position instead of the 1-position.
9,9-Dihexyl-9H-fluorene-2,7-diyl: A derivative with hexyl groups at the 9-position and tert-butylcarbazole groups at the 2,7-positions.
Uniqueness:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-9,9-diphenyl-9H-fluorene, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For bromination at the 1-position, regioselectivity can be challenging due to steric hindrance from the 9,9-diphenyl groups. A two-step approach is recommended:
Synthesis of 9,9-diphenyl-9H-fluorene : Start with fluorene derivatives functionalized with diphenyl groups at the 9-position.
Bromination : Use mild brominating agents (e.g., N-bromosuccinimide, NBS) under controlled conditions (e.g., UV light or radical initiators) to avoid over-bromination .
Optimization involves adjusting solvent polarity (e.g., DCM or CCl₄) and reaction temperature (20–40°C). Monitor progress via TLC or HPLC to ensure mono-bromination .
Q. How should researchers purify this compound, and what analytical techniques validate purity?
Methodological Answer: Purification is critical due to potential byproducts (e.g., di-brominated derivatives). Recommended steps:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 85:15) to separate brominated isomers .
- Recrystallization : Dissolve crude product in hot toluene and cool slowly to isolate crystals.
Validate purity via: - HPLC/GC : Purity >98% (as per industry standards for similar bromo-fluorenes) .
- ¹H/¹³C NMR : Confirm absence of proton signals from unreacted starting material or di-brominated species .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Seal in moisture-resistant containers under inert gas (N₂/Ar) to prevent decomposition. Store at room temperature, away from light .
- Waste Disposal : Collect halogenated waste separately and incinerate in certified facilities to avoid environmental release .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystal Growth : Use slow evaporation of saturated solutions in toluene/hexane mixtures.
Data Collection : Employ synchrotron radiation or high-intensity lab sources (e.g., Mo-Kα).
Refinement : Use SHELXL for small-molecule refinement. The program handles positional disorder in bulky diphenyl groups and refines anisotropic displacement parameters .
Example: A related compound, 2-Bromo-9,9-diphenyl-9H-fluorene, showed C-Br bond lengths of 1.89–1.91 Å, consistent with sp²-hybridized carbons .
Q. How do steric effects from 9,9-diphenyl groups influence substitution reactions at the 1-position?
Methodological Answer: The 9,9-diphenyl groups create a steric "umbrella," directing reactions to the less hindered 1-position. For Suzuki-Miyaura coupling:
- Use Pd(PPh₃)₄ as a catalyst and arylboronic acids with electron-withdrawing groups to enhance reactivity.
- Conduct reactions in THF/H₂O (3:1) at 80°C for 12–24 hours.
Challenges include low yields due to competing side reactions (e.g., homocoupling). Mitigate by degassing solvents and using excess boronic acid (1.5 equiv) .
Q. How can researchers address contradictions in reported reactivity of bromo-fluorenes under basic conditions?
Methodological Answer: Discrepancies often arise from solvent choice or base strength. For example:
- SN2 vs. Elimination : In polar aprotic solvents (DMF), strong bases (NaH) favor elimination, forming fluorenone derivatives. In protic solvents (EtOH), weaker bases (K₂CO₃) promote nucleophilic substitution .
Validate pathways via: - Kinetic Studies : Monitor reaction progress using in situ IR or NMR.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity .
Properties
CAS No. |
1547491-72-4 |
---|---|
Molecular Formula |
C25H17Br |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
1-bromo-9,9-diphenylfluorene |
InChI |
InChI=1S/C25H17Br/c26-23-17-9-15-21-20-14-7-8-16-22(20)25(24(21)23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H |
InChI Key |
KABUIVXKHNWFSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C(=CC=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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